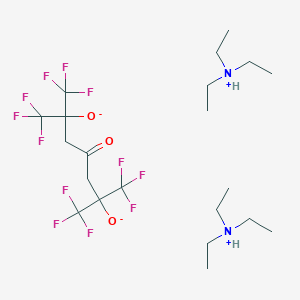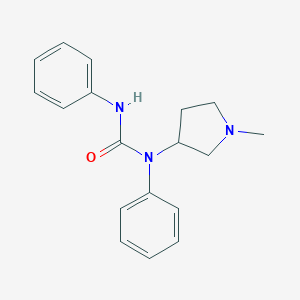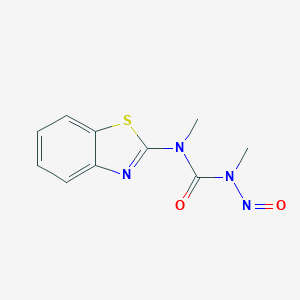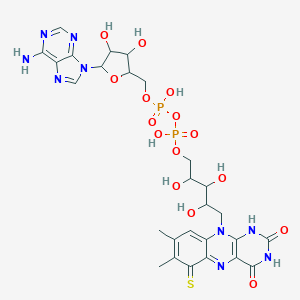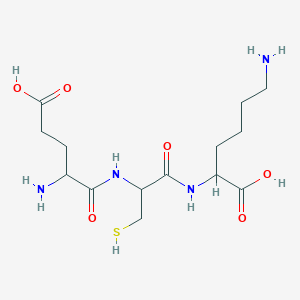
2-Chloro-4-(chlorodifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-(chlorodifluoromethyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is widely used in the field of medicinal chemistry for the synthesis of various biologically active compounds. This compound has shown promising results in scientific research, and its potential applications in the pharmaceutical industry have been widely studied.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-(chlorodifluoromethyl)pyridine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in various biological processes. For example, it has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This inhibition leads to the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
2-Chloro-4-(chlorodifluoromethyl)pyridine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and lung cancer. It has also been shown to possess antiviral activity against hepatitis C virus and dengue virus. Additionally, it has been shown to possess anti-inflammatory activity in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-4-(chlorodifluoromethyl)pyridine in lab experiments is its high purity. This compound can be easily synthesized with high purity, which makes it a reliable starting material for the synthesis of various biologically active compounds. However, one of the limitations of using this compound is its toxicity. This compound is highly toxic and should be handled with care in the laboratory.
Orientations Futures
There are many future directions for the use of 2-Chloro-4-(chlorodifluoromethyl)pyridine in scientific research. One of the future directions is the development of new drugs for the treatment of various diseases such as cancer, viral infections, and inflammatory diseases. Additionally, this compound can be used as a tool for the study of various biological processes and pathways. Furthermore, the synthesis of new derivatives of 2-Chloro-4-(chlorodifluoromethyl)pyridine can lead to the discovery of new biologically active compounds with potential therapeutic applications.
Conclusion:
In conclusion, 2-Chloro-4-(chlorodifluoromethyl)pyridine is a promising compound that has shown potential in scientific research. Its high purity and versatility make it a reliable starting material for the synthesis of various biologically active compounds. This compound has shown promising results in the treatment of various diseases, and its potential applications in the pharmaceutical industry have been widely studied. Further research on this compound and its derivatives can lead to the discovery of new drugs with potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Chloro-4-(chlorodifluoromethyl)pyridine can be achieved by various methods. One of the most commonly used methods is the reaction of 2-chloro-4-picoline with chlorodifluoromethane in the presence of a base such as potassium carbonate. This method yields a high purity of the compound and is relatively easy to perform.
Applications De Recherche Scientifique
2-Chloro-4-(chlorodifluoromethyl)pyridine has been widely used in scientific research for the synthesis of various biologically active compounds. It has been shown to possess antiviral, antibacterial, anti-inflammatory, and anticancer activities. This compound has been used as a starting material for the synthesis of various drugs such as antiviral drug R1479, anticancer drug AZD1208, and anti-inflammatory drug GSK583.
Propriétés
Numéro CAS |
109919-29-1 |
|---|---|
Nom du produit |
2-Chloro-4-(chlorodifluoromethyl)pyridine |
Formule moléculaire |
C6H3Cl2F2N |
Poids moléculaire |
197.99 g/mol |
Nom IUPAC |
2-chloro-4-[chloro(difluoro)methyl]pyridine |
InChI |
InChI=1S/C6H3Cl2F2N/c7-5-3-4(1-2-11-5)6(8,9)10/h1-3H |
Clé InChI |
ADIUQQCYCCCORD-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C=C1C(F)(F)Cl)Cl |
SMILES canonique |
C1=CN=C(C=C1C(F)(F)Cl)Cl |
Synonymes |
2-CHLORO-4-(CHLORODIFLUOROMETHYL)PYRIDINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



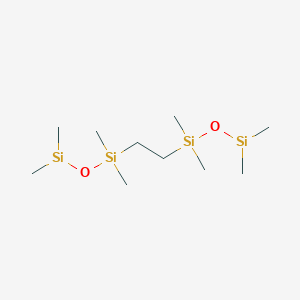
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
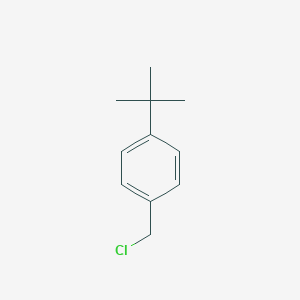
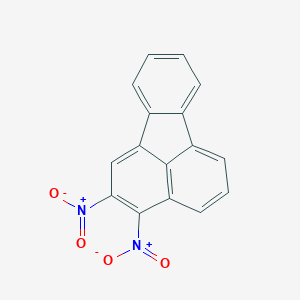
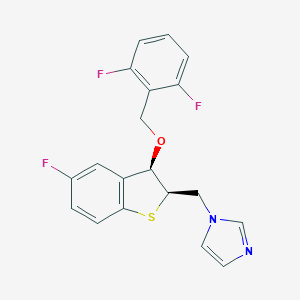
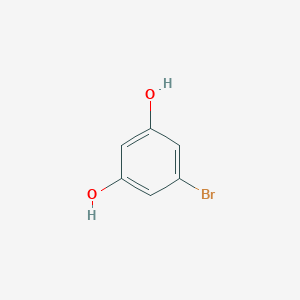
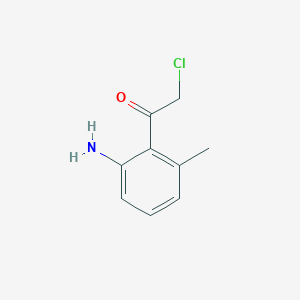
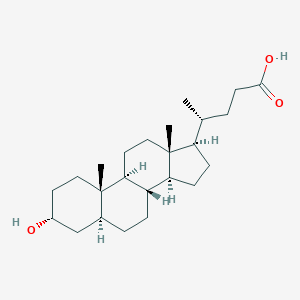
![(2R,3S,4R,5R)-5,6-dihydroxy-2,3,4-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal](/img/structure/B24760.png)
